REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][C:11]([C:17]([CH:19]1[CH2:21][CH2:20]1)=[O:18])=[C:10]2O>>[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][C:11]([C:17]([CH:19]1[CH2:21][CH2:20]1)=[O:18])=[C:10]2[Cl:3]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)C1CC1)O
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Control Type
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AMBIENT
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Setpoint
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0 °C
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Type
|
CUSTOM
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Details
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The reaction mixture was stirred at 0° C. for 2 h, at room temperature for 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
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DISSOLUTION
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Details
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The residue was dissolved in methylene chloride
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Type
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ADDITION
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Details
|
poured into cold 30% aq. ammonium hydroxide
|
Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
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EXTRACTION
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Details
|
extracted with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica plug
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)C1CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 27.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |